molecular formula C17H18ClFN4O2S B2958520 2-chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234952-61-4

2-chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2958520
CAS RN: 1234952-61-4
M. Wt: 396.87
InChI Key: CPPOSMMAZSBBPH-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule, given its composition. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals. The presence of chloro and fluoro groups suggests that it might have interesting reactivity or biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzamide moiety, possibly through the reaction of an amine with a carboxylic acid or acyl chloride . The chloro and fluoro groups might be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzamide moiety and the chloro and fluoro groups. It might undergo reactions like nucleophilic aromatic substitution or reactions at the carbonyl group of the benzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, like its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .

Scientific Research Applications

Disposition and Metabolism of Novel Compounds

One study explores the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the process of metabolism via oxidation and the principal circulating components in plasma extracts. This study may shed light on similar metabolic pathways for compounds with related structures (Renzulli et al., 2011).

Synthesis and Characterization of Derivatives

Another relevant study involves the synthesis and characterization of 3,5-disubstituted 1,2,4-thiadiazoles, providing methodologies that could be applicable for synthesizing or modifying compounds similar to the one (Takikawa et al., 1985).

Antimicrobial Activity of Fluorinated Compounds

The antimicrobial activity of synthesized compounds containing fluorinated benzothiazolo imidazole compounds is discussed, offering potential insights into the antimicrobial applications of similar fluorinated compounds (Sathe et al., 2011).

Fluorine-18-Labeled Antagonists for Imaging

The development of fluorine-18-labeled 5-HT1A antagonists for potential imaging applications in rats is detailed, suggesting possible research applications of fluorine-substituted compounds in medical imaging and diagnostics (Lang et al., 1999).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. For example, it might bind to a specific protein and modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in medicine or materials science. It could also involve studying its properties in more detail, or developing new methods for its synthesis .

properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2S/c1-10-15(26-22-21-10)17(25)23-7-5-11(6-8-23)9-20-16(24)14-12(18)3-2-4-13(14)19/h2-4,11H,5-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPOSMMAZSBBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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